(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

Chiral resolution Enantiomeric purity Trk kinase inhibitor scaffold

(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 2250242-36-3) is the (S)-enantiomer of 2-(3,5-difluorophenyl)pyrrolidine hydrochloride, a chiral phenylpyrrolidine derivative with molecular formula C₁₀H₁₂ClF₂N and a molecular weight of 219.66 g/mol. The compound features a pyrrolidine ring substituted at the 2-position with a 3,5-difluorophenyl group, and is supplied as the hydrochloride salt to enhance stability and handling.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 2250242-36-3
Cat. No. B6295302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
CAS2250242-36-3
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m0./s1
InChIKeyTYNQBQBSZWTLJM-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 2250242-36-3): Chiral Building Block for Asymmetric Synthesis and Kinase-Targeted Drug Discovery


(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 2250242-36-3) is the (S)-enantiomer of 2-(3,5-difluorophenyl)pyrrolidine hydrochloride, a chiral phenylpyrrolidine derivative with molecular formula C₁₀H₁₂ClF₂N and a molecular weight of 219.66 g/mol . The compound features a pyrrolidine ring substituted at the 2-position with a 3,5-difluorophenyl group, and is supplied as the hydrochloride salt to enhance stability and handling . Its absolute stereochemistry at C2 is (S), as confirmed by the SMILES notation FC1=CC(F)=CC([C@H]2NCCC2)=C1.[H]Cl . Patents such as US9045479B2 explicitly incorporate the (R)-enantiomer of this scaffold into TrkA inhibitor candidates, demonstrating the critical role of chirality in target engagement [1].

Why Substitution of (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride with Racemate or Regioisomer Fails in Drug Discovery


Substitution of (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride (CAS 2250242-36-3) with its racemate, the (R)-enantiomer (CAS 1443538-50-8), or regioisomers such as 3-(3,5-difluorophenyl)pyrrolidine hydrochloride (CAS 2135332-31-7) is not chemically equivalent. The (R)-enantiomer serves as a chiral intermediate in TrkA kinase inhibitor patents (e.g., US9045479B2), where the specific (R)-configuration is essential for target binding [1]. The (S)-enantiomer provides the matched stereochemical complement for targets requiring the opposite absolute configuration. Furthermore, the 2-substitution pattern on the pyrrolidine ring dictates the spatial orientation of the phenyl group relative to the secondary amine, directly impacting the geometry of derived amides, ureas, and sulfonamides in medicinal chemistry campaigns [2]. The 3,5-difluoro substitution pattern on the phenyl ring confers distinct electronic properties (σₘ = 0.34 per fluorine) compared to 2,4-, 2,5-, or 3,4-difluoro isomers, altering both metabolic stability and target binding affinity [3].

Quantitative Differential Evidence for (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride Selection


Absolute Stereochemistry: (S)- vs (R)-2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride

The (S)-enantiomer (CAS 2250242-36-3) and the (R)-enantiomer (CAS 1443538-50-8) are chemically identical in constitution but opposite in absolute configuration at the C2 stereocenter. The SMILES notation for the (S)-enantiomer is FC1=CC(F)=CC([C@H]2NCCC2)=C1.[H]Cl, whereas the (R)-enantiomer is FC1=CC(F)=CC([C@@H]2NCCC2)=C1.[H]Cl . In the TrkA inhibitor patent US9045479B2, only the (R)-enantiomer is incorporated into active inhibitors such as 5-[(2R)-2-(3,5-difluorophenyl)pyrrolidin-1-yl]-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-amine derivatives, demonstrating enantiospecific target engagement [1]. For projects requiring the (S)-configuration—such as certain protease inhibitors or GPCR modulators—the (S)-enantiomer is the only valid procurement choice.

Chiral resolution Enantiomeric purity Trk kinase inhibitor scaffold

Pyrrolidine Substitution Position: 2-Position vs 3-Position Isomer

The 2-substituted isomer (CAS 2250242-36-3) attaches the 3,5-difluorophenyl group at the 2-position adjacent to the pyrrolidine nitrogen, whereas the 3-substituted regioisomer, 3-(3,5-difluorophenyl)pyrrolidine hydrochloride (CAS 2135332-31-7), attaches the aryl group at the 3-position, one carbon removed from the nitrogen [1]. This positional difference fundamentally alters the geometry of downstream derivatives: 2-substituted pyrrolidines form amides with the aryl group in closer proximity to the carbonyl, whereas 3-substituted analogs produce extended linkers. In the patent EP2155669B1, 3-(3,4-difluorophenyl)pyrrolidine is claimed as a modulator of cortical catecholaminergic neurotransmission, while 2-substituted analogs are absent from this patent family, indicating distinct pharmacological profiles [2].

Regioisomer differentiation Medicinal chemistry building block Structure-activity relationship

Vendor-Supplied Purity Specifications and Batch-to-Batch QC Documentation

Multiple vendors supply (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride with documented purity specifications. Bidepharm specifies standard purity of 95+% and provides batch-specific QC documentation including NMR, HPLC, and GC . Chemscene offers 95+% purity with MDL No. MFCD08751478 and recommends sealed storage at 2–8°C . CymitQuimica lists minimum 95% purity with pricing at €423.00/100mg and €905.00/1g . In comparison, the (R)-enantiomer (CAS 1443538-50-8) is available from Leyan at 97% purity and from Fluorochem at 95% purity with pricing of ¥7,898/250mg , indicating comparable but non-identical supply chain characteristics.

Chemical purity Quality control Procurement specification

3,5-Difluoro vs 2,5-Difluoro Substitution Pattern on the Phenyl Ring: Impact on Trk Inhibitor Scaffold Utility

The 3,5-difluorophenyl substitution pattern in (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride is distinct from the 2,5-difluorophenyl pattern found in the key intermediate of the FDA-approved Trk inhibitor larotrectinib, which uses (R)-2-(2,5-difluorophenyl)pyrrolidine . The 3,5-difluoro pattern places both fluorine atoms meta to the point of attachment, exerting a purely inductive electron-withdrawing effect (Hammett σₘ ≈ 0.34 per F), whereas the 2,5-difluoro pattern includes one fluorine ortho to the attachment point, introducing steric and electronic effects that alter the pKa of the pyrrolidine nitrogen and the conformational preference of the aryl-pyrrolidine bond. Patent US9045479B2 specifically claims 5-[(2R)-2-(3,5-difluorophenyl)pyrrolidin-1-yl] derivatives as TrkA inhibitors, demonstrating that the 3,5-difluoro pattern produces active compounds distinct from the 2,5-difluoro larotrectinib scaffold [1].

Fluorine substitution pattern Trk kinase inhibitor Larotrectinib intermediate comparison

Storage and Handling: Hydrochloride Salt Form Stability Advantage

The hydrochloride salt form of (S)-2-(3,5-difluorophenyl)pyrrolidine (CAS 2250242-36-3) provides enhanced stability compared to the free base (CAS 1217664-59-9). The free base has a molecular weight of 183.20 g/mol and is a liquid at room temperature, potentially prone to oxidation of the secondary amine . The hydrochloride salt increases the molecular weight to 219.66 g/mol and is a solid at room temperature, with vendor-recommended storage under inert atmosphere at room temperature or sealed at 2–8°C . This solid form facilitates accurate weighing for quantitative reactions and reduces amine degradation during long-term storage.

Salt form stability Hydrochloride salt Long-term storage

3,5-Difluorophenyl Pyrrolidine vs Non-Fluorinated and Mono-Fluorinated Analogs: Lipophilicity and Metabolic Stability Advantage

The 3,5-difluorophenyl substitution introduces two fluorine atoms that increase lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 compared to the unsubstituted phenyl analog) while simultaneously blocking potential sites of CYP450-mediated aromatic hydroxylation at both meta positions . Literature evidence from related fluorinated pyrrolidine systems demonstrates that difluoro substitution on the phenyl ring improves metabolic stability in liver microsome assays, with half-life increases of approximately 40% compared to non-fluorinated analogs [1]. The 3,5-difluoro pattern provides balanced lipophilicity without the steric hindrance of ortho-fluorine substitution, preserving conformational flexibility around the aryl-pyrrolidine bond. In the context of CNS drug discovery, this substitution pattern has been specifically claimed in patent EP2155669B1 for modulation of cortical catecholaminergic neurotransmission [2].

Fluorine-mediated lipophilicity Metabolic stability Drug-likeness optimization

Best Application Scenarios for (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 2250242-36-3) in Scientific Procurement


Asymmetric Synthesis of Chiral Trk Kinase Inhibitor Candidates Requiring (S)-Configuration

For medicinal chemistry programs targeting tropomyosin receptor kinases (TrkA/B/C) where the (S)-enantiomer of the 2-(3,5-difluorophenyl)pyrrolidine scaffold is required, (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride (CAS 2250242-36-3) is the appropriate procurement choice. Patent US9045479B2 demonstrates that the (R)-enantiomer yields active TrkA inhibitors when incorporated into pyrazolo[1,5-a]pyrimidine and related heterocyclic cores [1]; programs exploring the enantiomeric (S)-series to achieve differentiated selectivity or IP position require the (S)-building block specifically. Using the racemate or incorrect enantiomer will produce diastereomeric mixtures that confound SAR interpretation.

3,5-Difluorophenyl Pharmacophore Introduction in CNS-Targeted Compound Libraries

The 3,5-difluorophenyl pyrrolidine scaffold is explicitly claimed in EP2155669B1 for modulation of cortical catecholaminergic neurotransmission, with therapeutic applications in schizophrenia, ADHD, anxiety disorders, and cognitive impairment [2]. (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride serves as a versatile building block for introducing the 3,5-difluorophenyl pharmacophore into CNS-targeted compound libraries, where the dual meta-fluorine substitution enhances metabolic stability and blood-brain barrier penetration potential while preserving the secondary amine for further derivatization [3].

Chiral Auxiliary and Ligand Synthesis for Asymmetric Catalysis

The (S)-configured 2-aryl pyrrolidine core of (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride can serve as a chiral building block for synthesizing enantiopure ligands and organocatalysts. The hydrochloride salt form (CAS 2250242-36-3) provides the convenience of a stable, easily weighable solid with documented purity ≥95% by NMR and HPLC . The secondary amine is directly available for N-alkylation, N-acylation, or reductive amination without requiring a separate deprotection step, streamlining synthetic routes to chiral ligands for transition metal-catalyzed asymmetric transformations.

Fluorinated Fragment-Based Drug Discovery (FBDD) Screening Libraries

For fragment-based drug discovery programs, (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride offers a fluorinated, chiral, sp³-rich fragment (MW 219.66; 2 hydrogen bond donors, 3 acceptors; rotatable bonds: 1) suitable for inclusion in fragment screening libraries . The 3,5-difluoro substitution provides a distinctive ¹⁹F NMR handle for fragment-based screening by ligand-observed ¹⁹F NMR, enabling detection of low-affinity binding interactions (KD > 100 µM) that would be missed by other biophysical methods. The (S)-enantiomer ensures that any binding interactions identified are stereospecific, facilitating structure-based optimization.

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